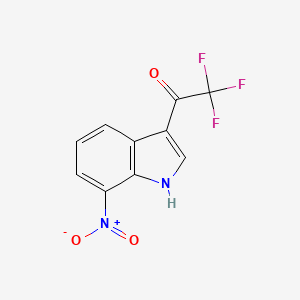

![molecular formula C22H21N5O3 B2498188 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1251697-44-5](/img/structure/B2498188.png)

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule of interest is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class, which encompasses compounds known for their wide range of biological activities, including anticancer, antimicrobial, and potential antiasthma properties. This class of compounds has been the subject of extensive research due to their interesting chemical and physical properties, leading to various applications in medicinal chemistry.

Synthesis Analysis

Compounds within the [1,2,4]triazolo[4,3-c]pyrimidine family are synthesized through multiple routes, including the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate, which selectively yields 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (Astakhov et al., 2014). Another synthesis route involves modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating the versatility in functional group modifications for this compound class (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure and geometrical parameters of [1,2,4]triazolo[4,3-c]pyrimidine derivatives have been extensively studied using X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized, highlighting the importance of structural elucidation in understanding the compound's chemical behavior (S. Lahmidi et al., 2019).

Chemical Reactions and Properties

[1,2,4]Triazolo[4,3-c]pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide array of compounds with potential biological activities. The cyclization reactions, for instance, play a crucial role in constructing the core pyrimidine ring, essential for the compound's biological function (Y. Makisumi & H. Kanō, 1963).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and functional groups. These properties are essential for determining the compound's suitability for further pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for designing derivatives with enhanced biological activities. The modification of functional groups, as seen in the replacement of the acetamide group with alkylurea in certain [1,2,4]triazolo[4,3-c]pyrimidine derivatives, can significantly impact the compound's pharmacological profile (Xiao-meng Wang et al., 2015).

Applications De Recherche Scientifique

Antiasthma Agents

In a study by Medwid et al. (1990), 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the compound , were found to be active as mediator release inhibitors, suggesting potential use in treating asthma. These compounds were developed through a series of chemical reactions, ultimately resulting in triazolo[1,5-c]pyrimidines with promising pharmacological and toxicological profiles for further study in antiasthma therapy (Medwid et al., 1990).

Antibacterial Agents

Sanad et al. (2021) researched thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which contain a structural moiety related to the compound . These compounds exhibited better antibacterial activity against Gram-positive bacteria than Gram-negative strains. Notably, compounds with a 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit showed potent inhibitory activities, potentially offering a new avenue for developing antibacterial agents (Sanad et al., 2021).

Anticancer Agents

Wang et al. (2015) modified a compound similar to 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification resulted in derivatives with potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, demonstrating the compound's potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

Propriétés

IUPAC Name |

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-5-4-6-17(11-14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-7-9-18(30-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQGUAJYSDOPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

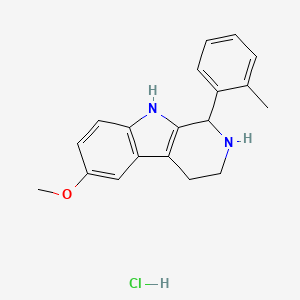

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

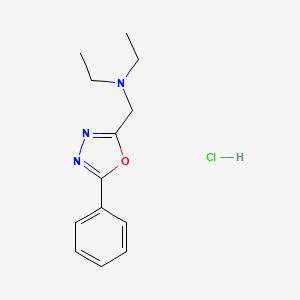

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

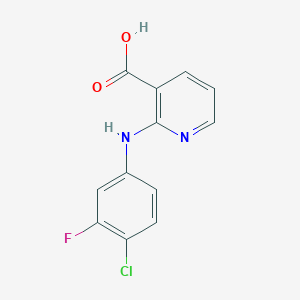

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)